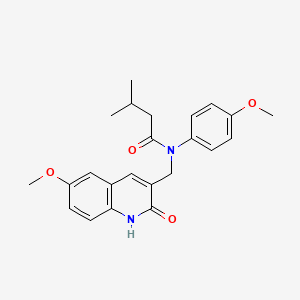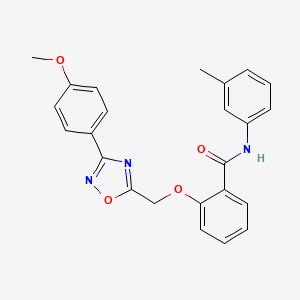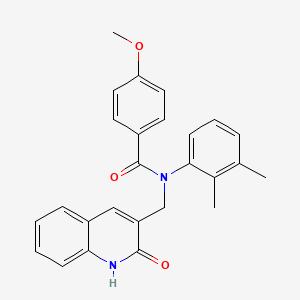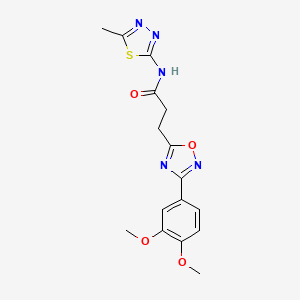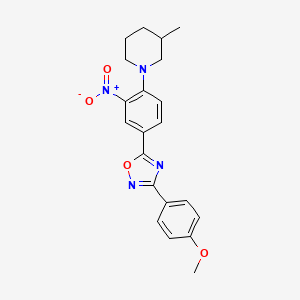
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMQN is a member of the quinoline family and is synthesized by the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The purpose of
作用机制
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its anticancer effects by inducing apoptosis in cancer cells. It is also believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its antimicrobial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and carbonic anhydrase. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to induce DNA damage in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its wide range of potential applications. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is relatively easy to synthesize and purify. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
未来方向
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One area of research could focus on further elucidating the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Another area of research could focus on developing more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Additionally, research could focus on exploring the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in other fields such as materials science.
合成方法
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. The yield of the reaction is around 60-70%.
科学研究应用
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been studied for its antimicrobial properties, as it has been shown to be effective against various bacterial strains. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been studied for its potential use as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-22-19(12-16)13-20(24(29)26-22)15-27(23-9-4-3-6-17(23)2)25(30)18-7-5-8-21(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLIOSQWMOXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

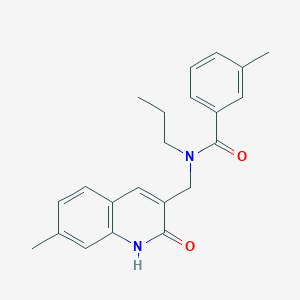
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)

